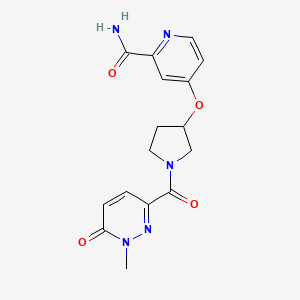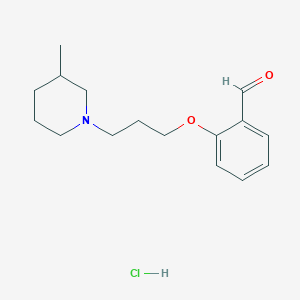![molecular formula C18H16BrN3O5S2 B3007003 (Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-56-9](/img/structure/B3007003.png)
(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate" is not directly mentioned in the provided papers. However, the papers do discuss related thiazole and thiazolidinone derivatives, which are important in the field of medicinal chemistry due to their biological activities. For instance, thiazolidinone rings are present in many marketed drugs and have shown a range of biological activities, including anticancer properties .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors such as ethyl acetoacetate, which is then reacted with different reagents to introduce the thiazole or thiazolidinone moiety. For example, ethyl acetoacetate can react with phenyl isothiocyanate and ethyl chloroacetate to afford a thiazolidinone derivative . Another synthesis approach involves the nitration, bromination, and cyclization of ethyl acetoacetate to produce ethyl (Z)-2-(2-amino-4-thiazolyl)-2-hydroximinoacetate with a high yield and purity .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using X-ray crystallography, which provides an unambiguous determination of the stereochemical structure . Computational studies, such as optimization using the B3LYP/6-31G(d,p) method, are also employed to discuss the geometric parameters and predict natural charges at different atomic sites .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazole and thiazolidinone derivatives are complex and can sometimes lead to unexpected products. For instance, an unexpected deacetylation mechanism was observed during the synthesis of a thiazolidinone compound . The optimization of reaction conditions, such as temperature, solvent, and reagent ratios, is crucial for achieving high yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, including their NMR spectra and geometric parameters, are analyzed both experimentally and theoretically. These analyses help in understanding the reactivity and potential biological activity of the compounds. For example, the synthesized thiazolidinone compounds showed moderate anticancer activity, which is significant for the development of new therapeutic agents .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Methods : The compound is part of a class of chemicals that can be synthesized via multicomponent reactions, involving interactions between various compounds such as benzothiazole, ethyl bromocyanoacetate, and indole derivatives, typically in an acetone solvent under reflux conditions (Nassiri & Milani, 2020). Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate can interact with arylidinemalononitrile derivatives or cyanoacrylate derivatives to produce various novel compounds (Mohamed, 2014).
Chemical Reactions and Derivatives : The compound can participate in complex chemical reactions leading to the synthesis of various derivatives with potential biological activities. For instance, reactions involving thiosemicarbazides, triazoles, and Schiff bases have been conducted to synthesize compounds with potential antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
Biological Activity and Potential Applications
Antimicrobial and Antiproliferative Properties : Some derivatives show antimicrobial and antiproliferative properties, indicating potential medicinal applications. For instance, N-ethyl-N-methylbenzenesulfonamide derivatives have been synthesized, exhibiting significant cytotoxic activity against human cell lines like alveolar adenocarcinoma carcinoma (A-549) and liver carcinoma (HepG2) (Abd El-Gilil, 2019).
Enzyme Inhibition : Certain novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from this class of compounds have demonstrated high percentage inhibition towards enzymes like α-glucosidase and β-glucosidase, indicating potential therapeutic applications in diseases related to enzyme dysfunction (Babar et al., 2017).
Synthesis of Fused Derivatives : The compound is also used in the synthesis of fused derivatives with antimicrobial activities. The reactivity of the compound towards various reagents has been explored to synthesize derivatives that exhibit antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008).
X-ray Analysis and Computational Studies : Detailed structural analysis using X-ray crystallography and computational studies have been performed on some of the synthesized derivatives, providing insights into their molecular geometry and potential interaction with biological targets. This research is pivotal for understanding the compound's potential as an anticancer agent (Mabkhot et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 2-[2-(4-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O5S2/c1-2-27-16(23)10-22-14-8-7-13(29(20,25)26)9-15(14)28-18(22)21-17(24)11-3-5-12(19)6-4-11/h3-9H,2,10H2,1H3,(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZOAWWHQKZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)
![t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate](/img/structure/B3006925.png)

![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)

![N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3006932.png)

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)
![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

